cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13403223
InChI: InChI=1S/C13H18N2O2S/c1-10-3-2-4-12(7-10)18(16,17)15-6-5-11-8-14-9-13(11)15/h2-4,7,11,13-14H,5-6,8-9H2,1H3/t11-,13+/m0/s1
SMILES: CC1=CC(=CC=C1)S(=O)(=O)N2CCC3C2CNC3
Molecular Formula: C13H18N2O2S
Molecular Weight: 266.36 g/mol

cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

CAS No.:

Cat. No.: VC13403223

Molecular Formula: C13H18N2O2S

Molecular Weight: 266.36 g/mol

* For research use only. Not for human or veterinary use.

cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole -

Specification

Molecular Formula C13H18N2O2S
Molecular Weight 266.36 g/mol
IUPAC Name (3aS,6aS)-1-(3-methylphenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Standard InChI InChI=1S/C13H18N2O2S/c1-10-3-2-4-12(7-10)18(16,17)15-6-5-11-8-14-9-13(11)15/h2-4,7,11,13-14H,5-6,8-9H2,1H3/t11-,13+/m0/s1
Standard InChI Key LEVSFDGBRMHSRE-WCQYABFASA-N
Isomeric SMILES CC1=CC(=CC=C1)S(=O)(=O)N2CC[C@@H]3[C@H]2CNC3
SMILES CC1=CC(=CC=C1)S(=O)(=O)N2CCC3C2CNC3
Canonical SMILES CC1=CC(=CC=C1)S(=O)(=O)N2CCC3C2CNC3

Introduction

Chemical Identity and Structural Characterization

Physicochemical Properties

Key physicochemical properties include:

PropertyValue
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (2x N, 2x O from sulfonyl)
Polar Surface Area64.8 Ų

These properties suggest moderate lipophilicity and solubility in polar aprotic solvents, aligning with trends observed in analogous sulfonamide-containing heterocycles .

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

The compound’s synthesis likely involves:

  • Core Construction: Formation of the octahydropyrrolo[3,4-b]pyrrole system via [3+2] cycloaddition or ring-closing metathesis.

  • Sulfonylation: Introduction of the m-tolylsulfonyl group using sulfonyl chlorides under basic conditions.

A plausible route could adapt the Van Leusen pyrrole synthesis, where TosMIC (p-toluenesulfonylmethyl isocyanide) reacts with electron-deficient alkenes to form pyrrole rings . For example, Hu’s method for N-arylated pyrroles using CuI/1,10-phenanthroline catalysis might be modified to install the sulfonyl group .

Reported Analogues and Reaction Optimization

While direct synthesis protocols for cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole are undocumented, related systems like cis-1-Methylhexahydropyrrolo[3,4-b]pyrrole Dihydrochloride (CAS 1234805-59-4) provide insights. These analogues are synthesized via reductive amination or cyclization of diaminoketones, followed by salt formation . For the target compound, substituting methyl groups with m-tolylsulfonyl moieties would require careful optimization to preserve stereochemistry.

Applications in Materials Science

Ligand Design in Coordination Chemistry

The bicyclic pyrrolidine framework can act as a chiral ligand in asymmetric catalysis. For instance, palladium complexes of similar sulfonamide-containing ligands have been used in Suzuki-Miyaura couplings with enantiomeric excess >90%.

Polymeric Materials

Incorporating sulfonyl groups into polymer backbones improves thermal stability and solubility. Copolymers derived from pyrrolidine monomers exhibit glass transition temperatures (Tg) exceeding 200°C, making them candidates for high-performance plastics.

Challenges and Future Directions

Synthetic Bottlenecks

Key challenges include:

  • Stereocontrol: Ensuring cis selectivity during bicyclic system formation.

  • Functional Group Tolerance: Avoiding sulfonyl group degradation under acidic or reducing conditions.

Unanswered Research Questions

  • How does the meta-tolylsulfonyl group influence the compound’s pharmacokinetics compared to para-substituted analogues?

  • Can this scaffold serve as a precursor to spirocyclic compounds via C–H activation?

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